molecular formula C9H11IO3 B181185 5-Iodo-1,2,3-trimethoxybenzene CAS No. 25245-29-8

5-Iodo-1,2,3-trimethoxybenzene

Cat. No. B181185
CAS RN: 25245-29-8
M. Wt: 294.09 g/mol
InChI Key: IWPMQXOVTMABLF-UHFFFAOYSA-N
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Description

5-Iodo-1,2,3-trimethoxybenzene is used as a primary and secondary intermediate in organic synthesis . It is a product of the Thermo Scientific Chemicals brand, which was originally part of the Alfa Aesar product portfolio .


Molecular Structure Analysis

The molecular formula of 5-Iodo-1,2,3-trimethoxybenzene is C9H11IO3 . Its molecular weight is 294.09 . The structure of the compound includes an iodine atom and three methoxy groups attached to a benzene ring .


Physical And Chemical Properties Analysis

5-Iodo-1,2,3-trimethoxybenzene is a solid substance . It is insoluble in water . It is sensitive to light and should be stored in a cool place with the container kept tightly closed in a dry and well-ventilated place .

Scientific Research Applications

  • Synthesis of Pharmaceuticals and Natural Products :

    • The compound is used as a synthon in organic synthesis. For example, the treatment of tricarbonyl(η6-1,2,3-trimethoxybenzene)chromium complex with acetonitrile carbanion and iodine leads to the synthesis of mescaline, demonstrating its utility in preparing 1,2,3-trimethoxy-5-substituted derivatives, which are precursors of natural products (Rose-Munch et al., 2000).
  • Investigating Physical, Thermal, and Spectral Properties :

    • A study focused on the impact of biofield energy treatment on 1,2,3-trimethoxybenzene's properties, highlighting its relevance in the synthesis of chemicals and pharmaceutical agents. The treatment altered the sample's crystallite size, melting temperature, latent heat of fusion, and thermal decomposition temperature (Trivedi et al., 2015).
  • Analytical Chemistry Applications :

    • The compound plays a role in atmospheric chemistry research. A study utilized 1,3,5-trimethoxybenzene-coated denuder for differentiating between gaseous iodine-containing species, indicating its application in analytical methods for atmospheric compound differentiation (Huang & Hoffmann, 2008).
  • Material Science and Electrochemistry :

    • Research on the electrochemical oxidation of 1,3,5-trimethoxybenzene at gold oxide and lead dioxide electrodes contributes to understanding the degradation of organic compounds in electrochemical processes. This is significant for environmental applications and material science (Hamza, Ammar, & Abdelhédi, 2011).
  • Chemical Reaction Studies :

    • The compound is used in studies of chemical reactions, such as the selective hydrosilylation of esters to aldehydes catalyzed by iridium(III) metallacycles. It helps understand reaction mechanisms in organic chemistry (Corre et al., 2016).

Safety And Hazards

5-Iodo-1,2,3-trimethoxybenzene can cause skin irritation and serious eye irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation . It should not be released into the environment .

properties

IUPAC Name

5-iodo-1,2,3-trimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IO3/c1-11-7-4-6(10)5-8(12-2)9(7)13-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWPMQXOVTMABLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20305241
Record name 5-Iodo-1,2,3-trimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20305241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodo-1,2,3-trimethoxybenzene

CAS RN

25245-29-8
Record name 25245-29-8
Source DTP/NCI
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Record name 5-Iodo-1,2,3-trimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20305241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Iodo-1,2,3-trimethoxybenzene
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
80
Citations
F Rose-Munch, R Chavignon, JP Tranchier… - Inorganica Chimica …, 2000 - Elsevier
Treatment of tricarbonyl(η 6 -1,2,3-trimethoxybenzene)chromium complex 1 with acetonitrile carbanion in THF and then with iodine followed by reduction of the nitrile function gives …
Number of citations: 12 www.sciencedirect.com
EA Santos, PC Prado, WR Carvalho, RV Lima… - Quimica nova, 2013 - SciELO Brasil
We extended our previous exploration of sulfur bridges as bioisosteric replacements for atoms forming the bridge between the aromatic rings of combretastatin A-4. Employing coupling …
Number of citations: 3 www.scielo.br
P Gautam, R Gupta, BM Bhanage - European Journal of …, 2017 - Wiley Online Library
This work documents the first Pd/C‐catalyzed carbonylative Suzuki–Miyaura cross‐coupling of aryl iodides with N‐formylsaccharin as a CO surrogate. In contrast to previous reaction …
F Bellina, S Cauteruccio, A Di Fiore, R Rossi - 2008 - Wiley Online Library
A general and efficient three‐step procedure for the highly regioselective synthesis of 1‐methyl‐1H‐imidazoles possessing electron‐rich, electron‐neutral, and/or electron‐deficient aryl …
PJ Wittek, TK Liao, CC Cheng - The Journal of Organic Chemistry, 1979 - ACS Publications
As in the case of the biaryl 7, compound 13a was readily oxidized to the aldehyde 13b in 80-90% yield with selenium dioxide in dioxane. As expected, purification of the aldehyde was …
Number of citations: 32 pubs.acs.org
DK Leonard, P Ryabchuk, M Anwar, S Dastgir… - …, 2022 - Wiley Online Library
Hydrodehalogenation is an effective strategy for transforming persistent and potentially toxic organohalides into their more benign congeners. Common methods utilize Pd/C or Raney‐…
P Gautam, M Dhiman, V Polshettiwar, BM Bhanage - Green Chemistry, 2016 - pubs.rsc.org
This work reports a cost-effective and sustainable protocol for the carbonylative Suzuki–Miyaura cross-coupling reaction catalyzed by palladium nanoparticles (Pd NPs) supported on …
Number of citations: 106 pubs.rsc.org
C Pal, MK Kundu, U Bandyopadhyay… - Bioorganic & medicinal …, 2011 - Elsevier
Heme is an important prosthetic molecule for various hemoproteins and serves important function in living aerobic organisms. But degradation of hemoprotein, for example, hemoglobin …
Number of citations: 44 www.sciencedirect.com
G Huang, J Li, X Ji, L Chen, Q Liu, X Chen… - Chemical …, 2020 - pubs.rsc.org
The use of potassium ethyl xanthate (EtOCS2k) as a sulfur atom donor enabled the transition-metal-free [3 + 1 + 1] cascade annulation of isopropene derivatives with NH4I in DMSO/…
Number of citations: 13 pubs.rsc.org
M Bottex, M Cavicchioli, B Hartmann… - The Journal of …, 2001 - ACS Publications
A one-pot reaction between equimolecular amounts of various propargyl alcohols, Michael acceptors, and unsaturated halides (or triflates) in the presence of a palladium(0) catalyst …
Number of citations: 67 pubs.acs.org

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